Sodium 2-(difluoromethylthio)acetate
Description
Sodium 2-(difluoromethylthio)acetate (CAS: Not explicitly provided in evidence; molecular formula inferred as C₃H₃F₂O₂SNa) is a specialized organosulfur compound featuring a difluoromethylthio (-SCF₂H) group attached to an acetate backbone. It is primarily utilized as a key intermediate in synthesizing fluorinated pharmaceuticals, notably the β-lactam antibiotic Flomoxef (). The compound is synthesized via nucleophilic substitution, where chlorodifluoromethane reacts with ethyl thioglycolate in the presence of sodium ethoxide, followed by hydrolysis to yield the sodium salt (). Its structural uniqueness lies in the combination of sulfur and fluorine atoms, which confer distinct electronic and steric properties critical for its reactivity in medicinal chemistry.
Properties
Molecular Formula |
C3H3F2NaO2S |
|---|---|
Molecular Weight |
164.11 g/mol |
IUPAC Name |
sodium;2-(difluoromethylsulfanyl)acetate |
InChI |
InChI=1S/C3H4F2O2S.Na/c4-3(5)8-1-2(6)7;/h3H,1H2,(H,6,7);/q;+1/p-1 |
InChI Key |
RSTVPAUMPYQKKC-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])SC(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(difluoromethylthio)acetate typically involves the reaction of difluoromethylthiol with sodium acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(difluoromethylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylsulfonic acid under specific conditions.
Reduction: It can be reduced to form difluoromethylthiol.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Difluoromethylsulfonic acid.
Reduction: Difluoromethylthiol.
Substitution: Various difluoromethylthio derivatives.
Scientific Research Applications
Sodium 2-(difluoromethylthio)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2-(difluoromethylthio)acetate involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can form strong bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with sodium 2-(difluoromethylthio)acetate, enabling a detailed comparison of their properties, applications, and hazards.
Structural and Functional Comparisons
Biological Activity
Sodium 2-(difluoromethylthio)acetate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C₃H₃F₂NaO₂S
- Molecular Weight : 164.11 g/mol
- InChI : InChI=1S/C3H4F2O2S.Na/c4-3(5)8-1-2(6)7/h1H2,(H,6,7)/f/h4-5H;1*
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains. For instance, a study reported that compounds similar to this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.3% and 90.5%, respectively .
| Bacterial Strain | Inhibition Percentage |
|---|---|
| E. coli | 91.3% |
| S. aureus | 90.5% |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cell lines. Notably, it demonstrated significant cytotoxicity in HepG2 liver cancer cells with an IC₅₀ value of approximately 3.57 µM, which is more potent than the commonly used chemotherapeutic agent Adriamycin (IC₅₀ = 4.50 µM) . This indicates a promising therapeutic index (TI) of 17, suggesting a favorable safety profile.
| Cell Line | IC₅₀ (µM) | Therapeutic Index (TI) |
|---|---|---|
| HepG2 | 3.57 | 17 |
| Adriamycin | 4.50 | - |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. The compound has been shown to scavenge free radicals effectively in various assays, including DPPH and ABTS assays, with radical scavenging activities comparable to that of vitamin C . These findings suggest that it may play a role in protecting cells from oxidative stress.
| Assay Type | Radical Scavenging Activity (%) |
|---|---|
| DPPH | 96% |
| ABTS | 95% |
Case Studies and Research Findings
A comprehensive review of the literature reveals several case studies that support the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted by MDPI demonstrated that this compound exhibited comparable antimicrobial efficacy to standard drugs like clotrimazole and ampicillin .
- Anticancer Mechanism Investigation : Research into the mechanisms of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
